4-(Benzyloxy)-3-ethoxy-5-iodobenzamide
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Overview
Description
4-(Benzyloxy)-3-ethoxy-5-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group, an ethoxy group, and an iodine atom attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-ethoxy-5-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group onto the benzene ring. This can be achieved through a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable halogenated benzene derivative in the presence of a base.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction. This involves the reaction of the intermediate compound with ethyl alcohol in the presence of an acid catalyst.
Iodination: The iodination step involves the introduction of an iodine atom onto the benzene ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of the Benzamide: The final step involves the formation of the benzamide group. This can be achieved through the reaction of the intermediate compound with an amine derivative in the presence of a coupling agent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-ethoxy-5-iodobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines or alcohols, and substitution may yield various functionalized derivatives.
Scientific Research Applications
4-(Benzyloxy)-3-ethoxy-5-iodobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving benzamide derivatives.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring specific functional groups and properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-ethoxy-5-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in biological pathways.
Interaction with Receptors: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of an ethoxy group.
4-(Benzyloxy)benzyl chloride: Similar structure but with a chloride group instead of an iodine atom.
4-(Benzyloxy)-3-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
4-(Benzyloxy)-3-ethoxy-5-iodobenzamide is unique due to the specific combination of functional groups (benzyloxy, ethoxy, and iodine) attached to the benzamide core. This unique combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-ethoxy-5-iodo-4-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO3/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBNGVPVEVHNBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)N)I)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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